N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide
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Overview
Description
N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a carbamoyl group attached to a benzamide core. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide typically involves the condensation of 4-fluorophenyl isocyanate with N-benzyl-3-aminobenzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Similar structure but lacks the benzyl group.
N-benzyl-3-aminobenzamide: Similar structure but lacks the carbamoyl group.
4-Fluorobenzylamine: Contains the fluorophenyl and benzyl groups but lacks the benzamide core.
Uniqueness
N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18FN3O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-benzyl-3-[(4-fluorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C21H18FN3O2/c22-17-9-11-18(12-10-17)24-21(27)25-19-8-4-7-16(13-19)20(26)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,26)(H2,24,25,27) |
InChI Key |
LHSMNGWVXLRSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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